Biotin-PEG3-HZ

Description

Early Developments in Hydrazide Chemistry

The use of hydrazides in peptide synthesis dates to the early 20th century, with Theodor Curtius' pioneering work on acyl azide formation through hydrazide oxidation. This reaction enabled peptide chain elongation via nucleophilic aminolysis, though limitations in stability and reaction kinetics hindered widespread adoption. Curtius observed that peptide acyl azides could undergo coupling reactions without racemization, preserving chiral integrity—a critical advantage for synthesizing biologically active compounds.

Ramage's 1970s innovations marked a turning point by stabilizing acyl azides through conversion to active esters and thioesters. This approach mitigated decomposition risks while maintaining reactivity, enabling the synthesis of complex peptides in organic solvents. However, solubility challenges with protected peptides in non-aqueous systems persisted, particularly for sequences with multiple hydrophobic residues.

Key Milestones in Bioconjugation Applications

The 1994 introduction of native chemical ligation (NCL) by Kent revolutionized protein synthesis by enabling chemoselective coupling between unprotected peptide segments. While NCL primarily utilized cysteine residues, subsequent adaptations incorporated hydrazides as masked thioester equivalents. This innovation allowed sequential ligations of synthetic and recombinant protein domains, exemplified by the 2013 synthesis of site-specifically methylated histone H3 (H3R42me2a). Researchers achieved this through three-segment ligation using a hydrazide-containing intermediate, demonstrating the technology's power for studying post-translational modifications.

Modern hydrazide applications leverage two key reactions:

- Oxime/Hydrazone Ligation : pH-dependent conjugation of hydrazides to carbonyl groups, widely used for antibody-drug conjugate synthesis.

- Thioester Conversion : Nitrite-mediated oxidation of hydrazides to reactive acyl intermediates for native peptide bond formation.

These techniques now support diverse applications from cancer therapeutics to nanomaterials. For instance, hydrazide-functionalized nanoparticles enable targeted delivery of antiviral agents through pH-responsive release mechanisms.

Comparative Analysis of Hydrazide Linker Performance

Recent studies have quantified hydrazide linker efficiency under various conditions:

Data from multiple studies demonstrate superior kinetics for aldehyde coupling compared to ketones, with aryl aldehydes showing 3-5× faster reaction rates than aliphatic counterparts. The introduction of PEG spacers in compounds like Biotin-PEG3-hydrazide has further improved yields by reducing steric hindrance during conjugation.

Structure

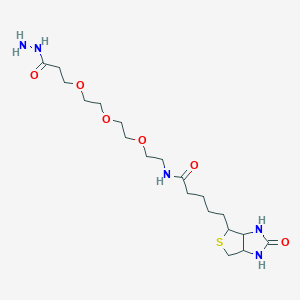

2D Structure

Properties

Molecular Formula |

C19H35N5O6S |

|---|---|

Molecular Weight |

461.6 g/mol |

IUPAC Name |

N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27) |

InChI Key |

DLMSZDYSRRYIJV-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG3-hydrazide typically involves the following steps:

Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent.

PEGylation: The activated biotin is then linked to a PEG spacer. This step involves the reaction of biotin with a PEG derivative, such as PEG-diol, under specific conditions to form a stable bond.

Hydrazide Functionalization: The final step involves introducing the hydrazide group to the PEGylated biotin.

Industrial Production Methods

Industrial production of Biotin-PEG3-hydrazide follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of biotin and PEG derivatives are reacted in industrial reactors.

Purification: The resulting product is purified using techniques such as chromatography to remove any impurities.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-hydrazide primarily undergoes the following types of reactions:

Condensation Reactions: The hydrazide group reacts with aldehydes and ketones to form hydrazone bonds.

Oxidation Reactions: The compound can be used to label oxidizable sugars in glycoproteins.

Common Reagents and Conditions

Sodium Periodate: Used to oxidize sugar moieties in glycoproteins to generate aldehyde groups.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used to activate carboxyl groups for reaction with the hydrazide group.

Major Products Formed

The major products formed from these reactions are biotinylated glycoproteins and other biotinylated carbohydrate-containing compounds .

Scientific Research Applications

Biotin-PEG3-hydrazide has a wide range of applications in scientific research, including:

Biochemistry: Used for labeling glycoproteins and other carbohydrate-containing compounds to study their structure and function.

Molecular Biology: Employed in techniques such as Western blotting and ELISA for detecting specific proteins.

Medicine: Utilized in diagnostic assays to detect biomarkers in clinical samples.

Industry: Applied in the development of biosensors and other analytical devices.

Mechanism of Action

Biotin-PEG3-hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde groups. The hydrazide moiety reacts with aldehydes to form stable hydrazone linkages, allowing for the biotinylation of glycoproteins and other carbohydrate-containing compounds . This biotinylation facilitates the detection and analysis of these compounds using avidin or streptavidin-based assays .

Comparison with Similar Compounds

Table 1: Key Biotin-PEG3 Derivatives and Their Properties

Functional Group Reactivity

- This compound : Hydrazide reacts selectively with oxidized glycans, enabling glycoprotein-specific labeling without disrupting protein structure .

- Biotin-PEG3-COOH: Carboxylic acid couples with primary amines (e.g., lysine residues) using EDC/NHS chemistry, ideal for non-specific protein conjugation .

- Biotin-PEG3-Amine : Amine groups target carboxyls (e.g., glutamic/aspartic acid residues), useful for controlled biotinylation .

- Biotin-PEG3-Azide : Azide participates in copper-catalyzed or strain-promoted click reactions with alkynes, enabling rapid, bioorthogonal labeling .

- Biotin-PEG3-OH: Hydroxyl serves as a non-reactive spacer, primarily used in PROTACs to bridge E3 ligase and target protein ligands .

Solubility and Stability

All derivatives benefit from PEG3’s hydrophilicity, ensuring water solubility and reduced aggregation. However:

Biological Activity

Biotin-PEG3-Hydrazide (Biotin-PEG3-HZ) is a bioconjugate compound that combines biotin with a polyethylene glycol (PEG) linker and a hydrazide functional group. This unique structure imparts significant biological activity, making it a valuable tool in various biochemical applications.

Chemical Composition and Properties

- Chemical Formula : C_{20}H_{38}N_{4}O_{6}

- Molecular Weight : Approximately 461.577 g/mol

- Purity : ≥95%

- Storage Conditions : Typically stored at -5°C to maintain stability.

The presence of the hydrazide group allows this compound to participate in condensation reactions with carbonyl compounds, forming stable hydrazone linkages. This feature is particularly useful for creating conjugates in biological assays.

Biotin serves as a coenzyme for several carboxylases, which are crucial for various metabolic processes. The high binding affinity of biotin to avidin and streptavidin proteins enables this compound to facilitate targeted detection and quantification of biomolecules in complex biological systems. The PEG linker enhances solubility and reduces immunogenicity, improving the compound's utility in biological applications.

Applications in Biological Research

This compound is utilized in various fields, including:

- Drug Delivery Systems : Its ability to form stable conjugates allows for targeted drug delivery.

- Fluorescent Imaging : The compound can be conjugated with fluorescent markers for imaging studies.

- Protein Labeling : this compound can label proteins for purification and analysis.

Table of Functional Groups and Unique Features

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Biotin-PEG3-Hydrazide | Hydrazide | Specific conjugation with carbonyl compounds for stable linkages |

| Biotin-PEG3-Amine | Amine | Reactive amine group allows diverse conjugation options |

| N3-PEG-Biotin | Azide | Enables click chemistry reactions for selective conjugation |

| Biotin-PEG4-Aldehyde | Aldehyde | Useful for forming hydrazone linkages; longer PEG chain enhances solubility |

Case Studies and Research Findings

-

Targeted Drug Delivery :

A study demonstrated that this compound could effectively deliver anticancer drugs to specific cancer cells by utilizing the avidin-biotin interaction, enhancing therapeutic efficacy while minimizing side effects . -

Fluorescent Imaging :

Research indicated that conjugating this compound with fluorescent probes allowed for real-time imaging of cellular processes, providing insights into drug interactions at the cellular level . -

Protein Purification :

In a protein labeling study, this compound was used to tag proteins for purification via affinity chromatography, showcasing its utility in biochemical assays .

Q & A

Q. What are the critical chemical properties of Biotin-PEG3-HZ that influence its solubility and stability in aqueous vs. organic solvents?

this compound (CAS: 1381861-94-4) contains a hydrazide group (HZ), a triethylene glycol (PEG3) spacer, and a biotin moiety. Its solubility depends on the PEG3 chain, which enhances hydrophilicity in aqueous buffers, while the biotin group contributes to hydrophobic interactions in organic solvents like DMSO or DMF. Stability is affected by pH and temperature: hydrazide bonds are prone to hydrolysis under acidic conditions (<pH 5) or prolonged exposure to heat (>37°C). For reproducible results, store lyophilized powder at -20°C in anhydrous conditions and prepare fresh solutions in neutral buffers (e.g., PBS, pH 7.4) .

Q. How should this compound be conjugated to glycoproteins, and what validation methods ensure successful labeling?

this compound reacts specifically with oxidized carbohydrate groups (e.g., aldehydes on glycoproteins). A standard protocol involves:

Oxidation : Treat glycoproteins with sodium periodate (1–5 mM, 4°C, 30 min) to generate aldehydes.

Conjugation : Incubate with this compound (10:1 molar excess) in PBS (pH 6.5–7.5) at 4°C for 12–16 hours.

Purification : Remove unreacted biotin via dialysis or size-exclusion chromatography.

Validation methods include:

Q. What are the common pitfalls in synthesizing and characterizing this compound conjugates?

Key challenges include:

- Incomplete oxidation : Insufficient periodate treatment reduces conjugation efficiency.

- Non-specific binding : PEG spacers may adsorb proteins; include blocking agents (e.g., BSA) in assays.

- Purity issues : Use HPLC or MALDI-TOF to verify purity (>95%) and confirm the absence of unreacted PEG or biotin byproducts .

Advanced Research Questions

Q. How can researchers optimize hydrazide-mediated conjugation efficiency under non-ideal reaction conditions (e.g., low pH or high salt)?

To enhance conjugation in suboptimal conditions:

- Adjust pH : Use buffers like MES (pH 5.5–6.5) to stabilize the hydrazide-aldehyde reaction.

- Add catalysts : Imidazole (5–10 mM) accelerates Schiff base formation.

- Reduce ionic strength : High salt concentrations (>150 mM NaCl) hinder electrostatic interactions; dilute samples or use low-salt buffers.

Validate optimization via kinetic assays (e.g., measuring reaction completion at 0, 2, and 6 hours) .

Q. How should contradictory data from batch-to-batch variations in this compound synthesis be resolved?

Batch inconsistencies may arise from differences in PEG3 chain length, hydrazide activation, or residual solvents. Mitigation strategies include:

- Strict QC protocols : Enforce NMR and LC-MS characterization for each batch to confirm molecular weight (461.6 g/mol) and purity.

- Standardized reaction conditions : Control temperature (±1°C) and humidity (<30%) during synthesis.

- Statistical analysis : Use ANOVA to compare inter-batch variability in conjugation efficiency and adjust experimental replicates accordingly .

Q. What advanced techniques can resolve spatial limitations of this compound in multi-component labeling systems (e.g., competing with other PEGylated probes)?

To minimize steric interference:

- Site-specific conjugation : Use enzymatic methods (e.g., sortase or transglutaminase) to direct biotinylation to non-critical regions.

- Orthogonal labeling : Pair this compound with click chemistry-compatible tags (e.g., DBCO or TCO) for sequential labeling.

- Computational modeling : Predict optimal PEG3 spacer lengths (e.g., 15.3 Å for PEG3) to avoid clashes using tools like PyMOL or Rosetta .

Q. How can this compound be integrated into live-cell imaging workflows without inducing cytotoxicity?

Key considerations:

- Concentration optimization : Titrate this compound (1–50 µM) to balance labeling efficiency and cell viability.

- Time-resolved imaging : Use pulsed labeling (5–15 min incubation) followed by quenching with hydroxylamine (50 mM).

- Control experiments : Compare with non-biotinylated PEG3-HZ to isolate toxicity effects. Validate via MTT assays and confocal microscopy .

Methodological Guidance for Data Interpretation

Q. What analytical workflows are recommended for detecting low-abundance this compound-labeled targets in complex biological matrices?

For sensitive detection:

Affinity enrichment : Use streptavidin magnetic beads to isolate biotinylated targets.

On-bead digestion : Treat with trypsin/Lys-C for proteomic analysis.

LC-MS/MS : Employ high-resolution mass spectrometry (e.g., Orbitrap) with PRM (parallel reaction monitoring) for quantification.

Include negative controls (e.g., unlabeled samples) to filter non-specific binders .

Q. How can researchers distinguish between specific and non-specific binding in this compound-based pull-down assays?

- Competition assays : Pre-incubate samples with free biotin (1–5 mM) to block streptavidin binding sites.

- Crosslinking controls : Use UV-activated crosslinkers (e.g., DSS) to stabilize specific interactions before lysis.

- Differential centrifugation : Remove aggregates via ultracentrifugation (100,000 ×g, 1 hour) to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.